methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate

Description

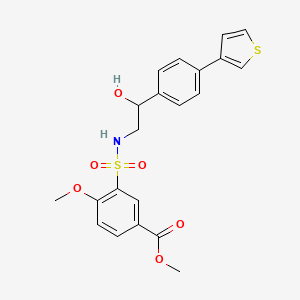

Methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate is a structurally complex sulfamoyl benzoate derivative. Its core structure includes:

- A 4-methoxybenzoate ester backbone.

- A sulfamoyl group (-SO₂-NH-) attached at the 3-position of the benzoate.

- A 2-hydroxyethyl substituent linked to the sulfamoyl nitrogen, further connected to a 4-(thiophen-3-yl)phenyl group.

Propriétés

IUPAC Name |

methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S2/c1-27-19-8-7-16(21(24)28-2)11-20(19)30(25,26)22-12-18(23)15-5-3-14(4-6-15)17-9-10-29-13-17/h3-11,13,18,22-23H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHCONRFIHBWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate, with the CAS number 2034254-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 447.52 g/mol. Its structure includes a methoxy group, a sulfamoyl group, and a thiophene moiety, which may contribute to its biological activities.

Antiproliferative Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzimidazole derivatives have shown promising results:

- MCF-7 Cell Line : Compounds with similar structures demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Compounds with hydroxyl and methoxy groups have been shown to exhibit enhanced antioxidative properties, which can help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been observed to inhibit key pathways involved in cell proliferation and survival:

- Inhibition of Cell Cycle Progression : Similar compounds have been found to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Some derivatives promote apoptosis in malignant cells through the activation of intrinsic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of sulfamoyl derivatives similar to this compound:

Comparaison Avec Des Composés Similaires

Research Findings and Implications

Metabolic Considerations : The hydroxyethyl group may enhance aqueous solubility compared to triazine-based herbicides, improving foliar absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.